8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Overview
Description
8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-A]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
1,2,4-Triazolo[4,3-A]pyrazine: Known for its kinase inhibitory activities.
Uniqueness: 8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
8-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-4-3-5-13-8(7)11-9(10)12-13/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
QZDKCJHAXTZZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CN2C1=NC(=N2)N |
Origin of Product |
United States |
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